molecular formula C10H12O2 B592684 (R,E)-Deca-2-ene-4,6-diyne-1,8-diol CAS No. 931116-24-4

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Cat. No. B592684
CAS RN: 931116-24-4
M. Wt: 164.204
InChI Key: QFBMIOGKDCDLDH-BREXMAIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol, also known as (R,E)-DEDD, is a synthetic, highly reactive organic compound that has been used in a variety of scientific research applications. It is an alkyne diol and is a product of the reaction between a terminal alkyne and a hydroxy-terminated diene. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

(R,E)-DEDD has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and materials science. In organic synthesis, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides. In drug discovery, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including antibiotics, anti-cancer agents, and anti-inflammatory agents. In materials science, (R,E)-DEDD has been used as a starting material for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of (R,E)-DEDD is not yet fully understood. However, it is believed that (R,E)-DEDD acts as a proton donor, donating protons to other molecules and thereby altering their properties. Additionally, (R,E)-DEDD has been found to have an affinity for certain types of molecules, and it is believed that this affinity may contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R,E)-DEDD are not yet fully understood. However, it has been found to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, and it has been found to have an effect on the expression of certain genes. Additionally, (R,E)-DEDD has been found to have an effect on the metabolism of certain compounds, such as fatty acids and cholesterol, and it has been found to have an effect on the absorption of certain compounds, such as vitamins and minerals.

Advantages and Limitations for Lab Experiments

The advantages of using (R,E)-DEDD for laboratory experiments include its high reactivity, its low cost, and its ease of synthesis. Additionally, (R,E)-DEDD has been found to be relatively stable and non-toxic, making it a safe and effective reagent for laboratory experiments. The main limitation of using (R,E)-DEDD for laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

The potential future directions for research on (R,E)-DEDD include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and materials science. Additionally, further research into the synthesis of (R,E)-DEDD, its stability and solubility, and its potential toxicity could provide valuable insight into the compound and its potential uses. Finally, further research into the potential applications of (R,E)-DEDD in organic synthesis, drug discovery, and materials science could provide new and innovative ways to use the compound.

Synthesis Methods

The synthesis of (R,E)-DEDD can be achieved through a variety of methods. One of the most common methods is the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a base. This reaction is typically carried out at room temperature and results in the formation of a 1,2-diene-4,6-diyne-1,8-diol. Other methods for the synthesis of (R,E)-DEDD include the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a catalyst, the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a Lewis acid, and the reaction of a terminal alkyne with a hydroxy-terminated diene in the presence of a base and a Lewis acid.

properties

IUPAC Name

(E,8R)-dec-2-en-4,6-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3/b7-5+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBMIOGKDCDLDH-BREXMAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC#CC=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#CC#C/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol

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